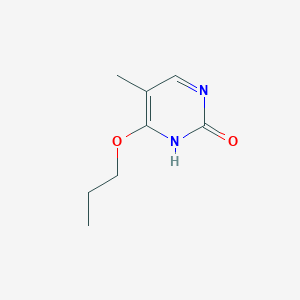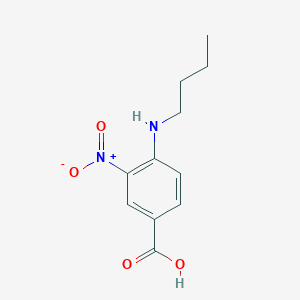
Ethyl 4-methylidenecyclopentene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methylidenecyclopentene-1-carboxylate (EMCPC) is a chemical compound that has been widely used in scientific research. It is a cyclic enol ether with a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol. EMCPC is a versatile compound that has been used in various fields of research, including organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Ethyl 4-methylidenecyclopentene-1-carboxylate has been widely used in scientific research due to its unique chemical properties. It can act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles, such as amines, alcohols, and thiols. This makes it a useful building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methylidenecyclopentene-1-carboxylate is not well understood. However, it has been proposed that Ethyl 4-methylidenecyclopentene-1-carboxylate can react with thiols in proteins and interfere with their function. This leads to the inhibition of various enzymes and signaling pathways, which can have both beneficial and detrimental effects on cells and organisms.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-methylidenecyclopentene-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It can also induce apoptosis and cell cycle arrest in cancer cells. However, Ethyl 4-methylidenecyclopentene-1-carboxylate can also cause cytotoxicity and oxidative stress in cells, which can lead to cell death and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-methylidenecyclopentene-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high purity. It can also be easily modified to introduce different functional groups. However, Ethyl 4-methylidenecyclopentene-1-carboxylate has some limitations as well. It is unstable under acidic conditions and can decompose over time. It can also react with other nucleophiles in the reaction mixture, leading to unwanted side products.
Direcciones Futuras
There are several future directions for the use of Ethyl 4-methylidenecyclopentene-1-carboxylate in scientific research. One potential application is in the development of new anti-cancer drugs. Ethyl 4-methylidenecyclopentene-1-carboxylate has been shown to exhibit anti-cancer activity in various cancer cell lines, and further studies can be conducted to optimize its structure and improve its potency. Another potential application is in the development of new materials. Ethyl 4-methylidenecyclopentene-1-carboxylate can be used as a building block for the synthesis of polymers and other materials with unique properties. Finally, further studies can be conducted to elucidate the mechanism of action of Ethyl 4-methylidenecyclopentene-1-carboxylate and its effects on cells and organisms.
Conclusion:
In conclusion, Ethyl 4-methylidenecyclopentene-1-carboxylate is a versatile compound that has been widely used in scientific research. It can be easily synthesized and modified to introduce different functional groups. Ethyl 4-methylidenecyclopentene-1-carboxylate has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. However, it also has some limitations, such as instability under acidic conditions. Further studies can be conducted to explore the potential applications of Ethyl 4-methylidenecyclopentene-1-carboxylate in the development of new drugs and materials, as well as to elucidate its mechanism of action.
Métodos De Síntesis
Ethyl 4-methylidenecyclopentene-1-carboxylate can be synthesized through the reaction of ethyl acetoacetate and 2-cyclopentenone in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by a dehydration step, resulting in the formation of Ethyl 4-methylidenecyclopentene-1-carboxylate. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
Propiedades
Número CAS |
117370-13-5 |
|---|---|
Nombre del producto |
Ethyl 4-methylidenecyclopentene-1-carboxylate |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
ethyl 4-methylidenecyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-3-11-9(10)8-5-4-7(2)6-8/h5H,2-4,6H2,1H3 |
Clave InChI |
DKPOLTYJUJAKSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CCC(=C)C1 |
SMILES canónico |
CCOC(=O)C1=CCC(=C)C1 |
Sinónimos |
1-Cyclopentene-1-carboxylicacid,4-methylene-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



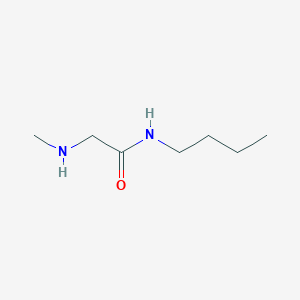
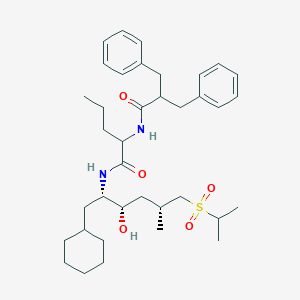
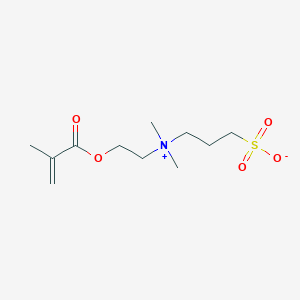
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
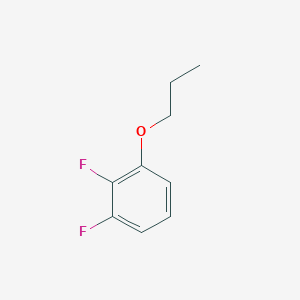
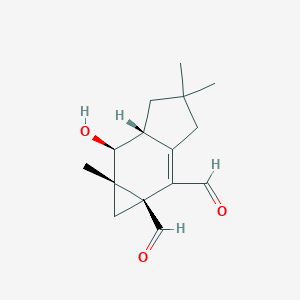
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
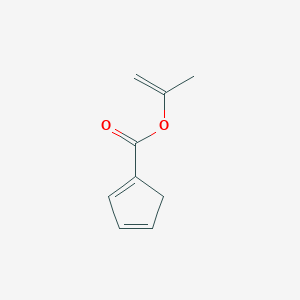
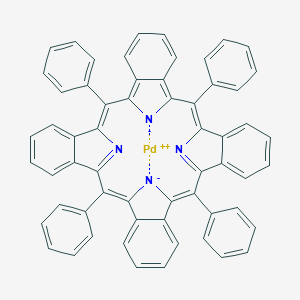
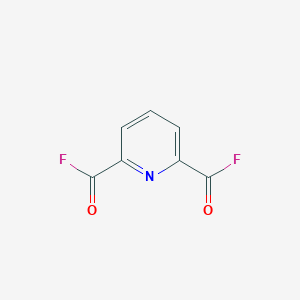
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)
